

Spectroscopic Analysis of Methyl Carbamate: A Technical Guide

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Compound of Interest

Compound Name: Methyl Carbamate

Cat. No.: B145844

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Introduction

Methyl carbamate ($C_2H_5NO_2$) is the simplest ester of carbamic acid and serves as a key intermediate in various chemical syntheses, including the production of certain polymers and pharmaceuticals. A thorough understanding of its structural features is crucial for its application and for quality control. This guide provides an in-depth overview of the spectroscopic data for **methyl carbamate**, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and data interpretations are presented to aid researchers and professionals in drug development and chemical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

The 1H NMR spectrum of **methyl carbamate** is characterized by two distinct signals, corresponding to the methyl (CH_3) and amine (NH_2) protons.

Table 1: 1H NMR Spectral Data for **Methyl Carbamate**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.6	Singlet	3H	O-CH ₃
~5.3	Broad Singlet	2H	NH ₂

Data obtained in CDCl₃ at 90 MHz.[1]

Interpretation:

- The singlet at approximately 3.6 ppm corresponds to the three protons of the methyl group attached to the oxygen atom. Its singlet nature indicates no adjacent protons to couple with.
- The broad singlet around 5.3 ppm is characteristic of the two amine protons. The signal is often broad due to quadrupole broadening from the nitrogen atom and potential chemical exchange.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: ¹³C NMR Spectral Data for **Methyl Carbamate**

Chemical Shift (δ) ppm	Assignment
~51.5	O-CH ₃
~158.0	C=O

Data obtained in Polysol.[2]

Interpretation:

- The signal at approximately 51.5 ppm is assigned to the methyl carbon.
- The downfield signal at around 158.0 ppm corresponds to the carbonyl carbon of the carbamate group, which is deshielded due to the electronegativity of the attached oxygen and nitrogen atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for **Methyl Carbamate**

Frequency (cm ⁻¹)	Intensity	Assignment
3442-3332	Strong, Broad	N-H stretching (asymmetric & symmetric)
~1700-1745	Strong, Sharp	C=O stretching (carbonyl)
~1610	Medium	N-H bending (scissoring)
~1350	Medium	C-N stretching
~1220-1050	Strong	C-O stretching

Note: Specific frequencies can vary based on the sample preparation method (e.g., KBr pellet, thin film).[\[3\]](#)

Interpretation:

- The broad absorption in the 3442-3332 cm⁻¹ region is characteristic of the N-H stretching vibrations of the primary amine group.[\[3\]](#)
- A very strong and sharp peak between 1700 and 1745 cm⁻¹ is indicative of the carbonyl (C=O) group stretch.[\[3\]](#)
- The band around 1610 cm⁻¹ corresponds to the bending vibration of the N-H bond.[\[3\]](#)
- The absorptions in the fingerprint region, including C-N and C-O stretching, further confirm the carbamate structure.[\[3\]](#)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. Electron Ionization (EI) is a

common method for analyzing small organic molecules like **methyl carbamate**.

Table 4: Major Fragments in the Electron Ionization Mass Spectrum of **Methyl Carbamate**

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Proposed Fragment
75	26.4	$[M]^+$ (Molecular Ion)
46	25.1	$[H_2NCOH]^+$
44	100	$[H_2NCO]^+$
31	33.9	$[OCH_3]^+$

Data obtained at 75 eV.[\[1\]](#)

Interpretation:

- The peak at m/z 75 corresponds to the molecular ion $[C_2H_5NO_2]^+$, confirming the molecular weight of the compound.[\[1\]](#)[\[4\]](#)
- The base peak at m/z 44 is attributed to the loss of the methoxy radical ($\bullet OCH_3$), resulting in the stable $[H_2NCO]^+$ fragment.[\[4\]](#)
- The fragment at m/z 46 likely arises from a rearrangement process.
- The peak at m/z 31 corresponds to the methoxy cation $[OCH_3]^+$.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:** A small amount of **methyl carbamate** (typically 5-10 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, $CDCl_3$) in an NMR tube.
- Standard:** A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm). In modern instruments, the solvent signal can

be used for referencing, and the data is calibrated post-acquisition.[5]

- Instrumentation: The sample is placed in the probe of an NMR spectrometer (e.g., a 90 MHz or 400 MHz instrument).[1][3]
- Data Acquisition: The sample is subjected to a strong magnetic field and irradiated with radiofrequency pulses.[6][7] The resulting free induction decay (FID) signal is detected and then Fourier transformed to produce the NMR spectrum.[7] For ^{13}C NMR, a larger number of scans is typically required due to the low natural abundance of the ^{13}C isotope.[8]

Infrared (IR) Spectroscopy (KBr Pellet Method)

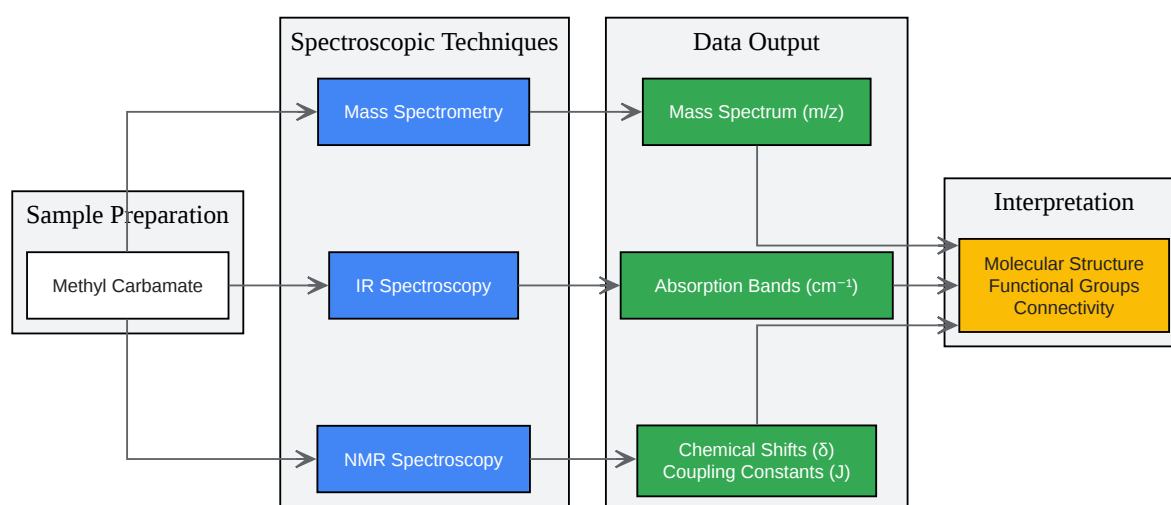
- Sample Preparation: 1-2 mg of solid **methyl carbamate** is finely ground in an agate mortar.[9]
- Mixing: Approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) powder is added to the mortar.[9] The sample and KBr are thoroughly mixed and ground together to ensure a homogenous mixture.[10] KBr is used because it is transparent in the typical mid-IR range ($4000\text{-}400\text{ cm}^{-1}$).[11]
- Pellet Formation: The mixture is transferred to a pellet-forming die. A force of several tons (e.g., 8-10 tons) is applied using a hydraulic press to form a thin, transparent pellet.[11][12] A vacuum may be applied during pressing to remove trapped air and moisture.[11]
- Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. A background spectrum (using a pure KBr pellet or empty beam) is recorded first, followed by the sample spectrum. The instrument records the transmittance or absorbance of infrared radiation as a function of wavenumber (cm^{-1}).

Electron Ionization Mass Spectrometry (EI-MS)

- Sample Introduction: The **methyl carbamate** sample, which is a solid at room temperature, is introduced into the ion source, typically after being vaporized. This can be achieved by heating the sample on a direct insertion probe or by passing it through a gas chromatograph (GC-MS).

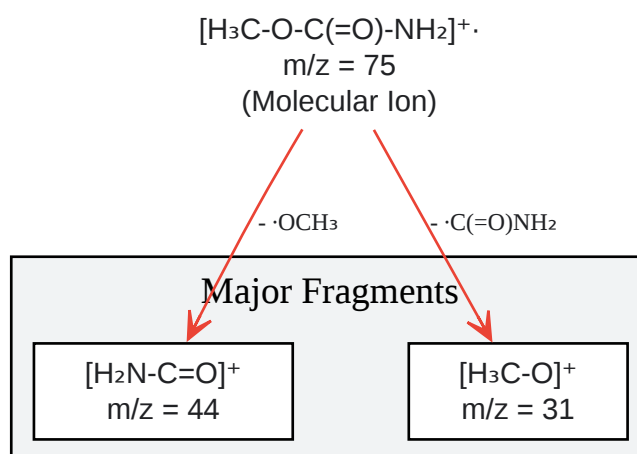
- **Ionization:** In the ion source, the gaseous sample molecules are bombarded by a beam of high-energy electrons (typically 70 eV).^{[13][14]} This collision can eject an electron from the molecule, forming a positively charged molecular ion (M^+).^[15]
- **Fragmentation:** The high energy of the electron beam often imparts excess energy to the molecular ion, causing it to break apart into smaller, charged fragments.^{[13][15]} This fragmentation pattern is characteristic of the molecule's structure.
- **Mass Analysis:** The resulting ions (molecular ion and fragments) are accelerated by an electric field into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.^[16]
- **Detection:** The separated ions are detected, and their abundance is recorded, generating a mass spectrum which plots relative intensity versus m/z .

Visualizations



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Caption: Workflow for the spectroscopic analysis of **methyl carbamate**.



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Caption: Key fragmentation pathways of **methyl carbamate** in EI-MS.

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